1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-5-1-3-9-6(5)2-4-10-7;/h1-4,9H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFJJULVHCBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-95-5 | |
| Record name | 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The final product is often purified through recrystallization or chromatography to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has gained significant attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data.
Chemistry
This compound serves as a versatile building block for the synthesis of complex organic molecules. It is utilized in various chemical reactions such as:
- Cyclization Reactions : It can participate in cyclization to form other heterocyclic compounds.
- Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitutions to introduce diverse functional groups, enhancing its reactivity.
Biology
In biological research, this compound has been studied for its interactions with various molecular targets:
- Enzyme Inhibition : It has demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation. Derivatives of this compound have shown IC₅₀ values in the nanomolar range against FGFR1–4, indicating strong potential as anticancer agents .
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that may protect cells from oxidative stress .
- Immune Modulation : It inhibits TNIK (TRAF2 and NCK interacting kinase), which could have implications for immune regulation and cancer therapy .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticancer Applications : Research indicates that certain derivatives exhibit significant anticancer activity against various cancer cell lines, including breast cancer models .
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial biofilm formation, suggesting applications in treating infections .
Industry
In industrial applications, this compound is valuable in the development of agrochemicals and pharmaceuticals. Its unique structure contributes to the efficacy of products aimed at pest control and disease treatment.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various derivatives of this compound against M-Hela tumor cell lines. Some compounds demonstrated activity twice that of the reference drug tamoxifen, with significant cytotoxicity observed in vitro .
Case Study 2: Antimicrobial Effects
Research on the antimicrobial efficacy of this compound showed that certain derivatives effectively suppressed bacterial biofilm growth. This positions them as promising candidates for further development as antibacterial agents .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can form complexes with proteins such as bovine serum albumin through electrostatic interactions and hydrogen bonding . These interactions can alter the protein’s conformation and function, leading to various biological effects. Additionally, the compound’s ability to inhibit bacterial DNA gyrase suggests its potential as an antibacterial agent .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride stands out due to its specific structural configuration, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring fused to a pyridine nucleus. Its unique structural configuration imparts distinctive electronic and steric properties that influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins involved in various signaling pathways. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Anticancer Activity
This compound has demonstrated significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines and induce apoptosis. For instance, a derivative of this compound exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM and effectively reduced the migration and invasion capabilities of breast cancer cells (4T1) .
Table 1: Anticancer Activity Data
| Compound | Target | IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibited |
| 4h | FGFR2 | 9 | Inhibited |
| 4h | FGFR3 | 25 | Inhibited |
| 4h | FGFR4 | 712 | Inhibited |
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. For example, certain pyrrolo[3,2-c]pyridine derivatives have shown activity against both Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrolo derivative | Staphylococcus aureus | 3.12 |
| Pyrrolo derivative | Candida albicans | Statistically significant reduction |
Study on FGFR Inhibition
In a recent study, the biological evaluation of various pyrrolo derivatives revealed that specific substitutions on the pyrrole ring significantly enhanced their inhibitory activity against FGFRs. The study emphasized structure-activity relationships (SAR) that correlate specific functional groups with increased potency against cancer cell lines .
Research on Anti-inflammatory Effects
Another investigation explored the anti-inflammatory potential of related compounds, indicating that modifications in the chemical structure could lead to enhanced inhibition of COX-2 activity, a key enzyme in inflammatory responses. The study reported IC50 values for some derivatives being comparable to standard anti-inflammatory drugs like celecoxib .
Q & A
What synthetic methodologies are most effective for preparing 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of substituted pyridine precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to the pyrrolopyridine core . Acid-mediated cyclization of intermediates like methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate has been reported, with HCl used to generate the hydrochloride salt . Optimization should focus on:
- Catalyst loading : Reduce Pd catalyst to ≤5 mol% to minimize costs.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Use recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity, as validated by HPLC .
How can researchers resolve discrepancies in reported enzyme inhibitory activity of this compound across studies?
Answer:
Contradictory IC50 values may arise from assay variability or impurities. To address this:
- Validate purity : Use LC-MS to confirm ≥98% chemical purity, as impurities (e.g., unreacted intermediates) can skew bioactivity .
- Standardize assays : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C) and use a reference inhibitor (e.g., staurosporine for kinase assays).
- Structural analogs : Test derivatives (e.g., 1H-pyrrolo[3,2-c]pyridine-2-ylboronic acid) to isolate structure-activity relationships (SAR) and identify critical functional groups .
What computational strategies are recommended for predicting the binding mode of this compound to kinase targets?
Answer:
Use a hybrid approach combining:
- Docking simulations : Employ AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., PI3Kδ for oncology targets) .
- Molecular Dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability, focusing on hydrogen bonds with catalytic lysine (e.g., Lys779 in PI3Kδ) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -Cl vs. -OCH3) to prioritize synthetic targets .
How should researchers design stability studies for this compound under physiological conditions?
Answer:
Follow a tiered protocol:
Forced degradation : Expose the compound to 0.1 M HCl (gastric pH), 0.1 M NaOH (intestinal pH), and UV light (254 nm) for 24 hours. Monitor degradation via UPLC-MS .
Metabolic stability : Incubate with liver microsomes (human/rat) at 37°C. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .
Data interpretation : Identify major degradation products (e.g., decarboxylated analogs) and adjust formulation (e.g., enteric coating) if instability exceeds 20% .
What strategies are effective for improving the aqueous solubility of this hydrochloride salt without compromising bioactivity?
Answer:
- Co-solvent systems : Use 10–20% PEG-400 in PBS to enhance solubility while maintaining >90% compound integrity .
- Prodrug design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) that hydrolyze in vivo. Test hydrolysis rates in plasma .
- Crystal engineering : Explore polymorphs via solvent-drop grinding (e.g., methanol/acetone) to identify forms with higher solubility .
How can researchers validate the selectivity of this compound against off-target kinases?
Answer:
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test activity against 100+ kinases at 1 µM. Prioritize kinases with >50% inhibition .
- Cellular assays : Measure off-target effects via RNA-seq or phosphoproteomics in relevant cell lines (e.g., HEK293T) .
- Structural analysis : Compare binding poses of the compound in homologous kinases (e.g., PI3Kα vs. PI3Kδ) using cryo-EM or X-ray crystallography .
What analytical techniques are critical for characterizing trace impurities in bulk samples of this compound?
Answer:
- HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 0.1% level .
- NMR spectroscopy : Perform ¹H/¹³C NMR in DMSO-d6 to identify residual solvents (e.g., DMF) or synthetic byproducts (e.g., dimerized species) .
- Elemental analysis : Confirm Cl⁻ content (theoretical: ~12.5%) to validate hydrochloride salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
